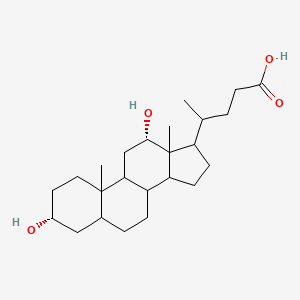

Deoxycholicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deoxycholic acid is a secondary bile acid produced by the metabolism of intestinal bacteria. It is one of the metabolic byproducts of cholic acid, a primary bile acid secreted by the liver. Deoxycholic acid plays a crucial role in the emulsification and absorption of dietary fats in the intestine. It is also used in various medical and cosmetic applications, particularly for the reduction of submental fat .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Deoxycholic acid can be synthesized through several methods, including the oxidation of cholic acid. One common synthetic route involves the microbial fermentation of phytosterols using specific strains of Mycobacterium. This process yields intermediates that can be further converted into deoxycholic acid through chemical reactions .

Industrial Production Methods

Industrial production of deoxycholic acid often involves the extraction and purification from bile sources. The process includes several steps such as hydrolysis, crystallization, and filtration to obtain high-purity deoxycholic acid. Advanced methods also utilize enzymatic reactions to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Deoxycholic acid undergoes various chemical reactions, including:

Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.

Reduction: Reduces ketones to hydroxyl groups.

Substitution: Replaces hydroxyl groups with other functional groups

Common Reagents and Conditions

Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like thionyl chloride or phosphorus tribromide

Major Products

The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of deoxycholic acid, which have distinct properties and applications .

Wissenschaftliche Forschungsanwendungen

Deoxycholic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studies on its role in lipid metabolism and its effects on cellular processes.

Medicine: Employed in the treatment of gallstones and as an injectable for fat reduction.

Industry: Utilized in the formulation of pharmaceuticals and cosmetics .

Wirkmechanismus

Deoxycholic acid exerts its effects by emulsifying dietary fats in the gut, facilitating their absorption. When injected subcutaneously, it disrupts the cell membranes of adipocytes, leading to cell lysis and the subsequent removal of fat cells by macrophages. This mechanism is particularly useful in cosmetic procedures for fat reduction .

Vergleich Mit ähnlichen Verbindungen

Deoxycholic acid is similar to other bile acids such as:

- Cholic acid

- Chenodeoxycholic acid

- Ursodeoxycholic acid

- Lithocholic acid

Uniqueness

Deoxycholic acid is unique in its strong emulsifying properties and its ability to disrupt adipocyte cell membranes, making it particularly effective for fat reduction treatments .

Eigenschaften

Molekularformel |

C24H40O4 |

|---|---|

Molekulargewicht |

392.6 g/mol |

IUPAC-Name |

4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,21+,23?,24?/m1/s1 |

InChI-Schlüssel |

KXGVEGMKQFWNSR-GPTTVZJUSA-N |

Isomerische SMILES |

CC(CCC(=O)O)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)O)C)O)C |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)